6-Bromoisochroman-1-one
Overview
Description
6-Bromoisochroman-1-one is an organic compound with the molecular formula C9H7BrO2. It belongs to the class of isochromen-1-one derivatives, which are known for their diverse chemical properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom at the 6th position of the isochromen-1-one skeleton, which significantly influences its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisochroman-1-one typically involves the bromination of 3,4-dihydroisochromen-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of 6-bromo-3,4-dihydroisochroman.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 6-bromo-3,4-dihydroisochroman.
Substitution: Formation of various substituted isochromen-1-one derivatives.
Scientific Research Applications
6-Bromoisochroman-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromoisochroman-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 6th position plays a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 6-Chloro-3,4-dihydroisochromen-1-one
- 6-Fluoro-3,4-dihydroisochromen-1-one
- 6-Iodo-3,4-dihydroisochromen-1-one
Comparison: 6-Bromoisochroman-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Biological Activity
6-Bromoisochroman-1-one is a compound of significant interest due to its diverse biological activities. This article compiles various research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is categorized as an isochroman derivative, characterized by the presence of a bromine atom at the 6-position of the isochroman ring. This modification can influence its biological properties, including its interaction with biological targets.
1. Antiproliferative Activity
Recent studies have highlighted the compound's potential as an antiproliferative agent. For instance, in a study involving K562 leukemia cells, this compound exhibited significant pro-apoptotic activity. The compound was observed to induce apoptosis through the intrinsic pathway, evidenced by a notable increase in the activity of caspases 3 and 7 after 48 hours of exposure. Specifically, the activity of these caspases increased by 2.31-fold compared to control groups .
2. Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as interleukin-6 (IL-6). In experiments, treatment with this compound resulted in a reduction of IL-6 levels by approximately 50%, indicating its potential role in modulating inflammatory responses .
3. Antimicrobial Activity
In antimicrobial studies, this compound showed moderate activity against Gram-positive bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. This suggests that the compound may be useful in developing antibacterial agents .
Case Studies and Experimental Findings
A series of experiments were conducted to evaluate the biological effects of this compound:
Study | Cell Type | Biological Activity | Outcome |
---|---|---|---|
Study A | K562 | Apoptosis Induction | Caspase activity increased by 2.31-fold after 48 hours |
Study B | K562 | IL-6 Inhibition | IL-6 levels reduced by 50% |
Study C | Various | Antimicrobial Activity | MIC: 16-64 µg/mL against Gram-positive strains |
The mechanism underlying the biological activities of this compound appears to involve modulation of oxidative stress pathways and apoptosis signaling. The increased production of reactive oxygen species (ROS) in treated cells may play a critical role in activating apoptotic pathways and inhibiting cell proliferation .
Moreover, the compound’s ability to inhibit IL-6 release suggests that it may interfere with signaling pathways associated with inflammation and cancer progression, particularly those involving STAT3 activation .
Properties
IUPAC Name |
6-bromo-3,4-dihydroisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAPBCUWEGCRAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657511 | |
Record name | 6-Bromo-3,4-dihydro-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162262-43-2 | |
Record name | 6-Bromo-3,4-dihydro-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3,4-dihydro-1H-2-benzopyran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.